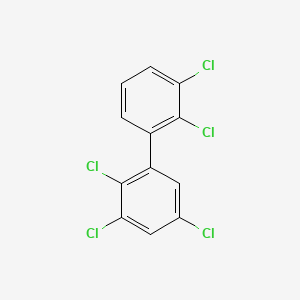

2,2',3,3',5-Pentachlorobiphenyl

Description

2,2’,3,3’,5-Pentachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards led to a ban on their production in the 1970s .

Properties

IUPAC Name |

1,2,5-trichloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-6-4-8(12(17)10(15)5-6)7-2-1-3-9(14)11(7)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBRHHYLRGOTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074188 | |

| Record name | 2,2',3,3',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60145-20-2 | |

| Record name | 2,2',3,3',5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7VW40I05H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,5-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,5-Pentachlorobiphenyl, involved the direct chlorination of biphenyl in large reactors. The process was optimized to produce mixtures with specific chlorine content, which were then separated and purified to obtain individual PCB congeners .

Chemical Reactions Analysis

Oxidation Reactions

PCB 83 undergoes oxidation, particularly in biological and environmental systems:

Metabolic Oxidation

-

Enzymatic Pathways : Cytochrome P450 (CYP) enzymes, such as CYP2A6 and CYP2B6, oxidize PCB 83 to hydroxylated metabolites (OH-PCBs).

Chemical Oxidation

-

Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/alkaline media.

-

Products : Hydroxylated or quinone derivatives, depending on reaction conditions.

Reduction and Dechlorination

Reductive dechlorination is critical for environmental degradation:

-

Reagents : Zero-valent iron (ZVI) or microbial consortia in anaerobic conditions.

-

Pathways :

-

Meta/para dechlorination : Removal of chlorine atoms from positions 3, 3', or 5, forming tetra- or trichlorobiphenyls.

-

Kinetics : Slower compared to less chlorinated PCBs due to steric hindrance.

-

Substitution Reactions

Nucleophilic substitution occurs under specific conditions:

-

Reagents : Hydroxide ions (OH⁻) or amines (NH₃) in polar aprotic solvents.

-

Products : Hydroxy- or amino-substituted biphenyls at less hindered positions (e.g., position 5).

Environmental Reactivity

PCB 83 persists in ecosystems but degrades via:

-

Photolysis : UV light induces C–Cl bond cleavage, forming lower chlorinated biphenyls.

-

Microbial Degradation : Anaerobic bacteria preferentially remove meta/para chlorines.

Comparative Reactivity

The reactivity of PCB 83 differs from structurally similar PCBs due to its chlorine arrangement:

| Congener | Chlorine Positions | Primary Oxidation Site | Dechlorination Preference |

|---|---|---|---|

| PCB 83 (2,2',3,3',5) | 2,2',3,3',5 | Para (position 4) | Meta (positions 3,3') |

| PCB 95 (2,2',3,5,5') | 2,2',3,5,5' | Para (position 4') | Para (position 5') |

| PCB 118 (2,3',4,4',5) | 2,3',4,4',5 | Meta (position 3') | Ortho (position 2) |

Key Research Findings

-

Metabolic Studies : PCB 83 is enantioselectively metabolized by CYP enzymes, producing atropisomers with varying toxicities .

-

Environmental Fate : Bioaccumulation in adipose tissue and slow degradation in sediments due to its lipophilicity (log Kow ~6.8) .

-

Toxic Byproducts : Hydroxylated metabolites exhibit higher endocrine-disrupting activity than the parent compound .

Scientific Research Applications

Chemical Properties and Toxicity

- Chemical Formula : C12H5Cl5

- CAS Number : 60145-20-2

- Molecular Weight : 326.43 g/mol

- Structure : The compound contains five chlorine atoms attached to biphenyl, which contributes to its stability and persistence in the environment.

PCBs, including PCB 83, are known for their toxicity and ability to bioaccumulate in living organisms. They can disrupt endocrine functions and have been linked to various health issues, including cancer and reproductive harm .

Environmental Monitoring

PCB 83 is often used as a reference compound in environmental studies to assess contamination levels in soil, water, and sediment samples. Its persistence makes it a suitable indicator of PCB pollution.

- Analytical Methods :

- Gas chromatography (GC) is commonly employed for detecting PCBs in environmental samples. Specific columns like Agilent DB-XLB have been developed to separate PCB congeners effectively .

- Certified reference materials containing PCB 83 are available for calibration and validation of analytical methods .

Toxicological Studies

Due to its toxicological profile, PCB 83 serves as a model compound in studies investigating the mechanisms of PCB toxicity. Researchers examine its effects on various biological targets:

- Estrogen Receptor Interaction : PCB 83 has been shown to bind to estrogen receptors, influencing gene expression related to cell proliferation and differentiation .

- Aryl Hydrocarbon Receptor Activation : It activates the aryl hydrocarbon receptor (AHR), which mediates the biochemical responses to xenobiotic compounds .

Industrial Applications

While the use of PCBs in manufacturing has been largely discontinued, research into their properties continues:

- Material Science : PCB 83's chemical stability makes it a subject of interest in developing new materials that require resistance to degradation.

- Electrical Insulation : Historically, PCBs were used as dielectric fluids in electrical transformers and capacitors; understanding their properties aids in managing legacy equipment .

Case Study 1: Environmental Impact Assessment

A study conducted on sediment samples from urban waterways found significant levels of PCB 83. The research utilized GC-MS (Gas Chromatography-Mass Spectrometry) techniques to quantify PCB concentrations, highlighting the ongoing risk of contamination from historical industrial activities .

Case Study 2: Health Risk Evaluation

Research evaluating the health risks associated with exposure to PCB 83 involved animal models. The findings indicated that exposure led to alterations in hormonal levels and increased incidence of tumors in laboratory rats, underscoring the compound's potential health hazards .

Mechanism of Action

2,2’,3,3’,5-Pentachlorobiphenyl exerts its effects by binding to the aryl hydrocarbon receptor, a ligand-activated transcriptional activator. This binding leads to the activation of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the cytochrome P450 enzymes. These enzymes are involved in the metabolism and detoxification of various xenobiotics. The activation of these pathways can lead to biochemical and toxic effects, including disruption of cell-cycle regulation and induction of oxidative stress .

Comparison with Similar Compounds

- 2,2’,3,4,5’-Pentachlorobiphenyl

- 2,2’,4,5,5’-Pentachlorobiphenyl

- 2,3,3’,4,4’-Pentachlorobiphenyl

Comparison: 2,2’,3,3’,5-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it has distinct toxicological properties and environmental persistence. For example, 2,3,3’,4,4’-Pentachlorobiphenyl is known for its higher dioxin-like toxicity, while 2,2’,4,5,5’-Pentachlorobiphenyl has different metabolic pathways .

Biological Activity

2,2',3,3',5-Pentachlorobiphenyl (PCB 95) is a member of the polychlorinated biphenyl (PCB) family, which comprises 209 congeners known for their persistence in the environment and potential adverse effects on human health and wildlife. This article reviews the biological activity of PCB 95, focusing on its mechanisms of action, toxicological effects, and implications for environmental health.

- Molecular Formula : C12H5Cl5

- Molecular Weight : Approximately 261.57 g/mol

- Structure : Contains five chlorine atoms attached to biphenyl, impacting its hydrophobicity and bioaccumulation potential.

Interaction with Aryl Hydrocarbon Receptor (AhR)

PCB 95 exhibits significant biological activity through its interaction with the aryl hydrocarbon receptor (AhR), a key regulator of xenobiotic metabolism. Upon binding to AhR, PCB 95 activates transcription of genes involved in detoxification processes, including cytochrome P450 enzymes (CYPs) that metabolize various xenobiotics.

- Key Findings :

- Exposure to PCB 95 led to increased expression of CYP1A2 and CYP3A11 in liver tissues of mice, indicating enhanced metabolic activity at lower doses but a plateau effect at higher doses .

- The non-monotonic dose-response relationship observed suggests complex interactions between PCB levels and metabolic enzyme induction .

Thyroid Dysfunction

Research has indicated that PCB 95 may disrupt thyroid hormone levels and thyroid function. Studies have shown that exposure can lead to altered serum concentrations of thyroid hormones (THs), including a decrease in free thyroxine (FT4) and an increase in thyroid-stimulating hormone (TSH) levels.

- Case Study :

Developmental Neurotoxicity

PCB 95 has been implicated in developmental neurotoxicity. Animal studies demonstrate that prenatal exposure can lead to neurodevelopmental deficits.

- Findings :

Reproductive Toxicity

Research indicates that PCB 95 can adversely affect reproductive health in aquatic species. Studies on Scaphirhynchus sturgeon revealed detrimental effects on reproduction linked to PCB exposure.

- Summary Table: Effects on Reproductive Health

| Species | Effect Observed | Reference |

|---|---|---|

| Scaphirhynchus sturgeon | Impaired reproduction | Zabel et al. |

| Wistar rats | Altered hormone levels | Yang et al. |

Metabolism and Bioaccumulation

The metabolic fate of PCB 95 involves transformation by cytochrome P450 enzymes, leading to hydroxylated metabolites that may have different biological activities compared to the parent compound.

- Metabolic Pathways :

Environmental Implications

Given its persistence and bioaccumulation potential, PCB 95 poses risks not only to human health but also to ecosystems. Continuous monitoring and assessment are crucial for managing its impact on wildlife and food safety.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.